molecular formula C6H2ClNO2 B8518081 5-Cyano-2-furoyl chloride CAS No. 791587-69-4

5-Cyano-2-furoyl chloride

Cat. No.: B8518081
CAS No.: 791587-69-4
M. Wt: 155.54 g/mol
InChI Key: VLZZMVPPSQPHMQ-UHFFFAOYSA-N
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Description

Note: No direct evidence on 5-cyano-2-furoyl chloride was identified in the provided sources. The following comparisons are based on structurally related furoyl chloride derivatives.

Properties

CAS No.

791587-69-4

Molecular Formula

C6H2ClNO2

Molecular Weight

155.54 g/mol

IUPAC Name

5-cyanofuran-2-carbonyl chloride

InChI

InChI=1S/C6H2ClNO2/c7-6(9)5-2-1-4(3-8)10-5/h1-2H

InChI Key

VLZZMVPPSQPHMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)Cl)C#N

Origin of Product

United States

Chemical Reactions Analysis

Amidation Reactions

5-Cyano-2-furoyl chloride reacts readily with amines to form substituted amides. A representative example includes its reaction with aminocoumarin derivatives:

ReactantConditionsProductYieldReference
3b (Coumarin amine)Dry acetone, K₂CO₃, 4h reflux2-N-Furoylamino-3-carboethoxy coumarin52–91%

In this reaction, the acyl chloride reacts with the amino group of 3b under basic conditions to form a stable amide bond. The electron-deficient furan ring facilitates nucleophilic attack on the carbonyl carbon .

Esterification

The compound forms esters with alcohols or phenols. For example:

ReactantConditionsProductNotesReference
EthanolRoom temperature, baseEthyl 5-cyano-2-furoateRequires base (e.g., Et₃N)

This reaction proceeds via nucleophilic substitution, where the alcohol displaces chloride to form the ester.

Pyrimidine Derivatives

Reaction with cyanoselenoacetamide yields 2-cyano-3-(5-cyano-2-furyl)prop-2-eneselenoamide (83% yield) .

Benzofuranopyran Derivatives

Condensation with o-phenylenediamine in DMF produces fused benzofuranopyran systems :

5-Cyano-2-furoyl chloride+o-phenylenediamineDMF, ΔBenzofurano[3,2-b]pyran derivative\text{this compound} + \text{o-phenylenediamine} \xrightarrow{\text{DMF, Δ}} \text{Benzofurano[3,2-b]pyran derivative}

Hydrazide Formation

Reaction with hydrazines generates hydrazide derivatives:

ReactantConditionsProductYieldReference
2-Amino-4H-pyran-5-onePyridine, refluxN'-Amino-5-cyano-furan-2-carbohydrazide52%

This method is critical for synthesizing bioactive hydrazide intermediates .

Mechanistic Insights

The reactivity of this compound follows a two-step nucleophilic acyl substitution mechanism:

  • Nucleophilic attack : A base deprotonates the nucleophile (e.g., amine, alcohol), enhancing its ability to attack the electrophilic carbonyl carbon.

  • Chloride departure : The chloride leaving group is expelled, forming the final product.

The cyano group at position 5 stabilizes the transition state through resonance and inductive effects, accelerating reaction rates .

Comparative Reactivity

A comparative analysis of reaction outcomes:

Reaction TypeSubstrateReaction TimeYield Range
AmidationPrimary amines4–6h52–91%
EsterificationAlcohols1–2h70–85%
Heterocycle synthesisBifunctional NH₂6–8h60–83%

Data compiled from .

Comparison with Similar Compounds

a) Reactivity and Functional Group Influence

  • Electron-Withdrawing Groups: The nitro group in 5-nitro-2-furoyl chloride enhances electrophilicity, making it highly reactive in nucleophilic acyl substitutions . In contrast, the cyano group (hypothetical in this compound) would similarly increase reactivity but with lower steric hindrance compared to aryl substituents.
  • Aryl Substituents: 5-(2-Fluorophenyl)-2-furoyl chloride exhibits stability challenges due to moisture sensitivity, typical of aryl-furoyl chlorides . The cyano variant would likely share this sensitivity but offer distinct electronic effects for targeted coupling reactions.

Q & A

Q. What are the most reliable synthetic routes for preparing 5-cyano-2-furoyl chloride, and how do reaction conditions influence yield?

The synthesis of this compound typically involves converting the corresponding carboxylic acid (e.g., 5-cyano-2-furoic acid) using chlorinating agents. Key methods include:

  • Thionyl chloride (SOCl₂) : Reacting 5-cyano-2-furoic acid with excess SOCl₂ under reflux (4–12 hours) in inert solvents like benzene or dichloromethane. Yields depend on reaction time, purity of starting material, and efficient removal of byproducts (HCl/SO₂) .
  • Oxalyl chloride ((COCl)₂) : Using catalytic N,N-dimethylformamide (DMF) in dichloromethane at 50°C, which generates the acyl chloride efficiently. This method avoids prolonged heating but requires careful control of DMF quantity to prevent side reactions .
    Characterization : Confirm product purity via ¹H/¹³C NMR (e.g., carbonyl carbon at ~160 ppm) and IR spectroscopy (C=O stretch ~1770 cm⁻¹). Safety protocols for handling volatile chlorinating agents are critical .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Spectroscopic Analysis :
    • NMR : ¹³C NMR should show signals for the nitrile group (~115 ppm) and carbonyl carbon (~160 ppm). Aromatic furan protons appear as distinct doublets in ¹H NMR .
    • Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight (e.g., [M+H]⁺ = 147.54 g/mol for C₆H₂ClNO₂) .
  • Reactivity Tests : React with amines (e.g., aniline) to form stable amides, confirming the acyl chloride functionality .

Advanced Research Questions

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates in nucleophilic acyl substitutions. Avoid protic solvents, which can hydrolyze the acyl chloride .
  • Temperature Control : Reactions with thermally sensitive nucleophiles (e.g., amines) should be conducted at 0–20°C to minimize decomposition .
  • Byproduct Analysis : Monitor for hydrolysis products (e.g., 5-cyano-2-furoic acid) via TLC or HPLC. Adjust stoichiometry of chlorinating agents to suppress hydrolysis .

Q. How do electronic effects of the cyano group influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing cyano group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles. However, it may also reduce stability under basic conditions due to increased susceptibility to hydrolysis. Computational studies (DFT) can predict charge distribution and optimize reaction pathways .

Q. What are the decomposition pathways of this compound under varying storage conditions?

  • Moisture Sensitivity : Hydrolysis to 5-cyano-2-furoic acid occurs rapidly in humid environments. Store under inert gas (N₂/Ar) with molecular sieves .
  • Thermal Stability : Above 40°C, decomposition releases toxic gases (HCl, HCN). Thermogravimetric analysis (TGA) and GC-MS can identify degradation products .

Methodological Challenges & Data Contradictions

Q. How should researchers reconcile discrepancies in reported yields for this compound synthesis?

Discrepancies often arise from:

  • Reagent Purity : Impurities in starting materials (e.g., 5-cyano-2-furoic acid) reduce yields. Purify via recrystallization or column chromatography before use .
  • Workup Techniques : Incomplete removal of SOCl₂ or oxalyl chloride residues can lead to overestimated yields. Use rigorous vacuum distillation or aqueous washes .
  • Analytical Methods : NMR integration errors or unaccounted solvates may skew purity assessments. Cross-validate with elemental analysis .

Safety & Handling Protocols

Q. What are the critical safety measures for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and a fume hood. Avoid skin contact due to corrosive and lachrymatory properties .
  • Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate. Collect residues in sealed containers for hazardous waste disposal .
  • Storage : Store in amber glass bottles at –20°C under inert atmosphere to prevent moisture ingress and photodegradation .

Applications in Advanced Synthesis

Q. How can this compound be used to synthesize heterocyclic compounds with pharmaceutical relevance?

  • Amide Formation : React with aminoheterocycles (e.g., pyridylamines) to generate kinase inhibitor precursors. Optimize conditions using microwave-assisted synthesis for faster coupling .
  • Cyanation Reactions : Utilize the nitrile group in Pd-catalyzed cross-couplings to introduce cyano motifs into bioactive molecules .

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